molecular formula C13H15N3O2 B2750001 methyl 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 938006-47-4

methyl 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2750001
CAS No.: 938006-47-4
M. Wt: 245.282
InChI Key: FCUIHWDVRYNNPP-UHFFFAOYSA-N
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Description

This compound features a cyclopropyl group at position 6, methyl substituents at positions 1 and 3, and a methyl ester at position 2. Its structure combines steric bulk (cyclopropyl) with moderate lipophilicity (methyl ester), making it a candidate for structure-activity relationship (SAR) studies in drug discovery.

Properties

IUPAC Name

methyl 6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-7-11-9(13(17)18-3)6-10(8-4-5-8)14-12(11)16(2)15-7/h6,8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUIHWDVRYNNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions

    Formation of Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between 3-aminopyridine and an α,β-unsaturated carbonyl compound can yield the pyrazolo[3,4-b]pyridine core.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

    Methylation: Methyl groups are typically introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or cyclopropyl groups, often using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-Cancer Properties

Research has indicated that methyl 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exhibits anti-cancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting potential as an anti-tumor agent. The compound's mechanism may involve the modulation of specific signaling pathways associated with cell growth and apoptosis.

Neurological Applications

The compound has been investigated for its neuroprotective effects. It is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders. Preliminary studies suggest that it may enhance cognitive function and protect against neuronal damage.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in various models. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

Case Study 1: Cancer Cell Line Inhibition

A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to reduce cell viability by approximately 70% at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of this compound resulted in improved memory performance in behavioral tests compared to control groups. Histological analysis revealed reduced amyloid plaque formation and increased synaptic density in treated animals.

Mechanism of Action

The mechanism of action of methyl 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can enhance binding affinity and specificity, while the pyrazolo[3,4-b]pyridine core can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their substituent variations are summarized below:

Compound Name Substituents (Positions) Key Structural Differences Reference(s)
Methyl 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Target Compound) 6-cyclopropyl, 1-CH₃, 3-CH₃, 4-COOCH₃ Reference compound for comparison
Methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (36) 6-furan-2-yl, 1-C₆H₅, 3-CH₃, 4-COOCH₃ Aromatic phenyl at position 1 vs. methyl; furan vs. cyclopropyl at position 6
Methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (37) 6-furan-2-yl, 1-CH₃, 3-CH₃, 4-COOCH₃ Furan at position 6 vs. cyclopropyl; identical methyl groups at positions 1 and 3
Methyl 3,6-dimethyl-1-(4-phenoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (48) 3-CH₃, 6-CH₃, 1-(4-phenoxybenzyl), 4-COOCH₃ Bulky 4-phenoxybenzyl at position 1 vs. methyl; methyl vs. cyclopropyl at position 6
Ethyl 6-hydroxy-3-methyl-1-(4-phenoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (49) 6-OH, 3-CH₃, 1-(4-phenoxybenzyl), 4-COOCH₂CH₃ Hydroxy group at position 6 vs. cyclopropyl; ethyl ester vs. methyl ester at position 4
Ethyl 3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 3-cyclopropyl, 6-C₂H₅, 1-(4-F-C₆H₄), 4-COOCH₂CH₃ Ethyl ester and ethyl substituent at position 6 vs. methyl ester and cyclopropyl at position 6

Key Observations:

  • Position 1 Substitution: The target compound’s methyl group at position 1 contrasts with bulkier groups like phenyl (36) or 4-phenoxybenzyl (48), which may reduce metabolic stability but enhance target binding affinity .
  • Position 6 Substitution : Cyclopropyl (target) vs. furan (36, 37) or methyl (48). Cyclopropyl’s sp³ hybridization may enhance conformational rigidity compared to planar aromatic substituents .
  • Ester Groups : Methyl esters (target, 36, 37, 48) vs. ethyl esters (49, ). Methyl esters generally exhibit higher metabolic stability but lower solubility than ethyl esters .

Physical and Chemical Properties

  • Solubility : The target’s cyclopropyl and methyl ester likely confer moderate lipophilicity (clogP ~2.5–3.5), whereas analogues with polar groups (e.g., 49’s hydroxy) may exhibit higher solubility .
  • Thermal Stability : Methyl esters (target, 36, 37) are more thermally stable than ethyl esters (49, ), as seen in their solid-state isolation vs. oily residues (48) .

Research Findings and Data

Table 1: NMR Spectral Data Comparison

Compound ¹H NMR (δ, ppm) Key Peaks ¹³C NMR (δ, ppm) Key Peaks Reference
36 8.60 (s, 1H, pyridine), 7.90 (d, 1H, furan) 162.5 (C=O), 150.2 (pyridine C), 112.3 (furan C)
37 8.55 (s, 1H, pyridine), 6.85 (m, 1H, furan) 162.3 (C=O), 149.8 (pyridine C), 111.9 (furan C)
48 8.45 (s, 1H, pyridine), 7.30 (m, 4H, phenoxybenzyl) 162.8 (C=O), 151.1 (pyridine C), 135.2 (phenoxybenzyl C)

Notes: The target compound’s cyclopropyl group would exhibit characteristic ¹H NMR multiplets at δ ~0.5–1.5 ppm (cyclopropyl CH₂) and ¹³C NMR signals near δ 10–15 ppm (cyclopropyl C) .

Biological Activity

Methyl 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 886503-63-5) is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

  • Molecular Formula : C13_{13}H15_{15}N3_3O2_2
  • Molecular Weight : 245.277 g/mol
  • Structure : The compound features a pyrazolo[3,4-b]pyridine core with specific substitutions that influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines, including this compound. The compound has demonstrated significant antiproliferative effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • The compound exhibited IC50_{50} values in the low micromolar range (0.75–4.15 µM) against human and murine cancer cell lines, indicating potent cytotoxic activity without affecting normal cells .
    • In vivo studies showed that it could inhibit tumor growth in orthotopic breast cancer mouse models without systemic toxicity .
  • Mechanism of Action :
    • The mechanism involves targeting tubulin polymerization and protein kinase signaling pathways, leading to apoptosis in cancer cells .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit key enzymes involved in various physiological processes:

  • Phosphodiesterase Inhibition : Compounds from this class have shown inhibitory effects on phosphodiesterase enzymes, which are crucial for regulating cellular signaling pathways .
  • Selectivity : The compound exhibits selectivity towards certain targets, which is essential for minimizing side effects during therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Substitution PositionEffect on Activity
N1Methyl group enhances potency
C3Alkyl or aryl groups improve selectivity
C4Modifications can alter enzyme inhibition profiles

The presence of the cyclopropyl group at position 6 is particularly notable for enhancing the lipophilicity and overall bioavailability of the compound .

Case Studies

Several studies have focused on the efficacy of pyrazolo[3,4-b]pyridines in preclinical models:

  • Breast Cancer Model : A study demonstrated that this compound effectively reduced tumor size in a mouse model without significant toxicity to normal tissues .
  • In Vitro Analysis : Various derivatives were screened for antiproliferative activity against HeLa and HCT116 cell lines, revealing that modifications at specific positions could enhance their effectiveness .

Q & A

Q. What protocols ensure safe handling of pyrazolo[3,4-b]pyridine derivatives during synthesis?

  • Methodological Answer : Use fume hoods for reactions involving volatile reagents (e.g., hydrazine hydrate). Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Spill containment requires neutralization with 10% acetic acid .

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